4-methyl-2-(1H-pyrrol-1-yl)-N-(2-thienylmethyl)-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC14792772
Molecular Formula: C14H13N3OS2
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N3OS2 |
|---|---|
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | 4-methyl-2-pyrrol-1-yl-N-(thiophen-2-ylmethyl)-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C14H13N3OS2/c1-10-12(13(18)15-9-11-5-4-8-19-11)20-14(16-10)17-6-2-3-7-17/h2-8H,9H2,1H3,(H,15,18) |
| Standard InChI Key | XLJRXVJCIUWBFP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=CS3 |
Introduction
4-methyl-2-(1H-pyrrol-1-yl)-N-(2-thienylmethyl)-1,3-thiazole-5-carboxamide is a complex organic compound featuring a thiazole ring, a pyrrole moiety, and a thienylmethyl group. Its molecular formula is C14H13N3OS2, and it has a molecular weight of approximately 303.4 g/mol . This compound is of interest due to its potential pharmacological applications, including antimicrobial and anticancer properties, which are common among thiazole derivatives.
Synthesis Methods
The synthesis of 4-methyl-2-(1H-pyrrol-1-yl)-N-(2-thienylmethyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. A common approach includes the formation of the thiazole ring through cyclization reactions between appropriate precursors, such as thioketones and amines under acidic conditions. The introduction of the pyrrole and thienylmethyl groups can be achieved through nucleophilic substitution reactions.
Biological Activities and Potential Applications
Thiazole derivatives, including 4-methyl-2-(1H-pyrrol-1-yl)-N-(2-thienylmethyl)-1,3-thiazole-5-carboxamide, are known for their diverse biological activities. These compounds have shown antimicrobial, anti-inflammatory, and anticancer properties, making them promising candidates for drug development. The presence of the pyrrole moiety may also contribute to neuroprotective effects, as observed in other pyrrole-containing compounds.
Comparison with Similar Compounds
Several compounds share structural features with 4-methyl-2-(1H-pyrrol-1-yl)-N-(2-thienylmethyl)-1,3-thiazole-5-carboxamide, each with unique aspects:
-
2-chloro-N-[3-cyano-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-2-yl]acetamide: Contains a chloro substituent and acetamide group, exhibiting different biological activities related to chlorinated compounds.
-
[4-methyl-2-pyrrolidin-2-yl methyl]-1,3-thiazole](pplx://action/followup): Lacks the thienylmethyl group but has a similar thiazole structure, focused on neuroprotective properties.
-
4-(4-methylphenyl)-2-(1H-pyrrol-2-yl)-1,3-thiazole: Features a phenyl group instead of thienylmethyl, known for specific anticancer activities.
Future Research Directions
Further research is needed to fully explore the mechanisms of action and optimize the efficacy of 4-methyl-2-(1H-pyrrol-1-yl)-N-(2-thienylmethyl)-1,3-thiazole-5-carboxamide in clinical settings. Techniques such as molecular docking and in vitro assays will provide insights into its interaction with biological targets and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume